N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline
CAS No.: 100747-80-6
Cat. No.: VC18850293
Molecular Formula: C15H19N
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100747-80-6 |
|---|---|
| Molecular Formula | C15H19N |
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | N-(cyclohexen-1-yl)-N-prop-2-enylaniline |
| Standard InChI | InChI=1S/C15H19N/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-3,5-6,9-11H,1,4,7-8,12-13H2 |
| Standard InChI Key | RHTNGNZNNISIHJ-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN(C1=CCCCC1)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure consists of an aniline core (C₆H₅NH₂) modified by two substituents:
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Cyclohex-1-en-1-yl: A six-membered carbocyclic ring with one double bond, introducing steric bulk and conformational flexibility.
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Prop-2-en-1-yl (allyl): A three-carbon chain with a terminal double bond, contributing π-electron density and reactivity toward electrophilic additions .
The nitrogen atom adopts a trigonal planar geometry due to conjugation with the aromatic ring and adjacent alkenyl groups, which may influence its basicity and electronic properties compared to unsubstituted aniline .
Synthetic Methodologies
Precursor Selection
Synthesis of N-substituted anilines typically involves nucleophilic substitution or condensation reactions. For N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline, two approaches are plausible:
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Stepwise Alkylation: Sequential reaction of aniline with cyclohexenyl and propenyl halides.
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One-Pot Coupling: Simultaneous introduction of both groups using a palladium-catalyzed cross-coupling strategy .
Reaction Optimization
Data from analogous syntheses suggest that polar aprotic solvents (e.g., dichloromethane) and bases (e.g., triethylamine) enhance reaction efficiency. For example, the alkylation of 2-(prop-1-en-2-yl)aniline achieved a 99% yield under similar conditions . A proposed synthetic route is detailed below:
Table 1: Hypothetical Synthesis of N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s solubility is expected to be moderate in organic solvents (e.g., dichloromethane, THF) due to its nonpolar substituents. Computational predictions using the SILICOS-IT model suggest a log P (octanol-water) of ~2.26, indicating high lipophilicity .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 229.34 g/mol | - |
| Log P (iLOGP) | 2.64 | XLOGP3 |
| Aqueous Solubility | 0.194 mg/mL | Ali Model |
| TPSA (Topological PSA) | 12.36 Ų | SwissADME |
Spectroscopic Features
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IR Spectroscopy: Stretching vibrations at ~1620 cm⁻¹ (C=C), ~1500 cm⁻¹ (aromatic C-C), and ~3400 cm⁻¹ (N-H, if present as an impurity).
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NMR:
Thermal Stability and Degradation
Thermogravimetric Analysis (TGA)
Polyaniline derivatives with alkenyl substituents typically exhibit three-stage degradation :
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Stage 1 (150–250°C): Loss of adsorbed water or solvents.
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Stage 2 (250–400°C): Decomposition of alkenyl groups.
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Stage 3 (>400°C): Carbonization of aromatic backbone.
Kinetic analysis using the Flynn-Wall-Ozawa method would enable calculation of activation energies (Eₐ) for each stage, which are critical for applications requiring thermal resilience .
Functional Applications
Conductive Polymers
The allyl group’s π-conjugation may enhance electron delocalization in polymeric matrices. Analogous poly[2-(cyclohex-2-en-1-yl)aniline] derivatives demonstrated a conductivity response of 10⁻²–10⁻³ S/cm under humid conditions, suggesting utility in resistive sensors .
Organic Synthesis
The compound’s allyl group is amenable to further functionalization (e.g., epoxidation, Diels-Alder reactions), making it a versatile intermediate for pharmaceuticals or agrochemicals .
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